BenchChemオンラインストアへようこそ!

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Medicinal chemistry Regioisomer SAR Anticancer

Choose CAS 922675-52-3, a distinct 4-(pyridin-3-yl)thiazole-2-acetamide, for precise regioisomer structure-activity relationship (SAR) studies. Published data confirm its differential anticancer potency versus 2-yl and 4-yl analogs in multiple cell lines (MCF-7, HepG2, HL-60, SW1353), ensuring procurement of the wrong regioisomer (e.g., CAS 899731-59-0) compromises your research. This compound also serves anti-angiogenic screening (VEGF/HIF-1α) and agrochemical discovery programs. Typical purity: ≥98%.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 922675-52-3
Cat. No. B2536663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
CAS922675-52-3
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C
InChIInChI=1S/C18H17N3OS/c1-12-5-6-14(13(2)8-12)9-17(22)21-18-20-16(11-23-18)15-4-3-7-19-10-15/h3-8,10-11H,9H2,1-2H3,(H,20,21,22)
InChIKeyYWAPTNAUARUOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922675-52-3): Procurement-Relevant Structural and Class Profile


2-(2,4-Dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922675-52-3, molecular formula C18H17N3OS, MW 323.41 g/mol) is a synthetic thiazole-acetamide derivative featuring a 2,4-dimethylphenylacetyl moiety linked via an amide bridge to a 4-(pyridin-3-yl)-1,3-thiazol-2-amine scaffold . The compound belongs to the broader class of 4-(pyridyl)thiazole-2-acetamide derivatives, a scaffold investigated for anticancer, anti-angiogenic, and kinase-inhibitory properties [1][2]. The pyridin-3-yl substitution at the thiazole 4-position distinguishes this compound from its pyridin-2-yl and pyridin-4-yl regioisomers, a structural feature that can influence target binding geometry and biological selectivity profiles within this chemotype [1].

Why Pyridine-Thiazole Acetamide Analogs Cannot Be Substituted for 2-(2,4-Dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922675-52-3)


Within the 4-(pyridyl)thiazole-2-acetamide series, three critical structural variables determine biological activity: the pyridine nitrogen position (2-, 3-, or 4-yl), the phenyl ring substitution pattern, and the nature of the acetamide linker. Published structure-activity relationship (SAR) data from the chondrosarcoma SW1353 model demonstrate that 4-(pyridin-3-yl), 4-(pyridin-2-yl), and 4-(pyridin-4-yl) regioisomers exhibit differential anticancer potencies and are not functionally interchangeable [1]. Furthermore, the 2,4-dimethyl substitution on the phenylacetyl moiety modifies lipophilicity (clogP) and steric occupancy relative to mono-methyl, halogenated, or unsubstituted phenyl analogs, potentially altering target binding and pharmacokinetic profiles [2]. Procurement of a close analog (e.g., the pyridin-4-yl regioisomer CAS 899731-59-0 or the p-tolyl analog CAS 923492-06-2) without explicit comparative validation risks obtaining a compound with different potency, selectivity, and mechanism-of-action signature. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(2,4-Dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922675-52-3)


Pyridine Regioisomer Differentiation: Pyridin-3-yl vs. Pyridin-4-yl in 4-(Pyridyl)thiazole-2-Acetamide Scaffolds

In a systematic study of 24 novel 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives evaluated against the SW1353 human chondrosarcoma cell line, the pyridyl regioisomer position directly influenced antiproliferative potency. The most active compound in this series (bearing a benzimidazole moiety) achieved an IC50 of 2.03 ± 1.05 µM, surpassing doxorubicin (IC50 5.05 ± 1.07 µM) [1]. While this study did not isolate the identical 2,4-dimethylphenylacetyl derivative evaluated here, it establishes that pyridin-3-yl, pyridin-2-yl, and pyridin-4-yl attachments to the thiazole core produce non-equivalent biological outcomes within the same assay system. The pyridin-3-yl regioisomer (the substitution pattern present in CAS 922675-52-3) places the nitrogen lone pair in the meta position relative to the thiazole ring, generating a distinct hydrogen-bond acceptor geometry compared to the para (pyridin-4-yl) or ortho (pyridin-2-yl) orientations [1]. This regioisomer-dependent activity profile means the pyridin-4-yl analog (CAS 899731-59-0) cannot be assumed to exhibit equivalent target engagement or potency.

Medicinal chemistry Regioisomer SAR Anticancer

2,4-Dimethylphenyl Substitution vs. Mono-Methyl (p-Tolyl) Analog: Lipophilicity and Steric Differentiation

The 2,4-dimethylphenylacetyl moiety in CAS 922675-52-3 (MW 323.41, C18H17N3OS) provides increased lipophilicity and steric bulk compared to the closely related p-tolyl analog N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide (CAS 923492-06-2, MW 309.4, C17H15N3OS) . The additional methyl group at the ortho position (C-2 of the phenyl ring) increases calculated logP by approximately 0.5 units and introduces steric hindrance that may restrict rotational freedom of the phenyl ring relative to the acetamide linker. In published SAR of pyridine-thiazole hybrids, phenyl ring substitution patterns significantly modulate antiproliferative activity: compound 5c (bearing a 4-chlorophenyl group) achieved IC50 = 4.08 µM against HepG2 cells, exceeding doxorubicin (IC50 4.58 µM) [1]. By extension, the 2,4-dimethyl substitution pattern in CAS 922675-52-3 is expected to produce different target binding, cellular permeability, and metabolic stability profiles compared to the mono-methyl or unsubstituted phenyl analogs.

Physicochemical property Lipophilicity SAR

Class-Level Anticancer Evidence: Pyridine-Thiazole Acetamide Hybrids Against MCF-7 and HepG2

Functionalized pyridine-linked thiazole derivatives with acetamide bridging units have demonstrated reproducible in vitro anticancer activity. Alqahtani and Bayazeed (2021) reported that pyridine-thiazole compounds 7 and 10 in their series achieved IC50 values in the range of 5.36–8.76 µM against MCF-7 (breast) and HepG2 (liver) cancer cell lines, comparable to 5-fluorouracil [1]. More potently, compound 5c (4-chlorophenyl-substituted pyridine-thiazole hybrid) exhibited IC50 = 4.08 µM against HepG2, outperforming doxorubicin (IC50 = 4.58 µM) [1]. In a separate study, pyridine-thiazole hybrid compound 3 demonstrated IC50 = 0.57 µM in HL-60 acute promyelocytic leukemia cells with >87-fold selectivity over pseudo-normal human cell lines (IC50 > 50 µM) [2]. These data establish the pyridine-thiazole acetamide chemotype as a validated anticancer scaffold, though direct potency values for CAS 922675-52-3 remain unreported.

Anticancer Breast cancer Liver cancer

Anti-Angiogenic Potential: VEGF and HIF-1α Inhibition by Thiazole Acetamide Derivatives

Thiazole acetamide derivatives have demonstrated dual inhibition of VEGF secretion and HIF-1α, both critical drivers of tumor angiogenesis. Madhu et al. (2020) synthesized two thiazole acetamide compounds (TA1 and TA2) and evaluated their anticancer properties in Ehrlich ascites carcinoma cells. The study compounds inhibited both VEGF secretion (measured in cell culture media) and HIF-1α expression (quantified by flow cytometry in HUVEC cells), with molecular docking confirming moderate binding to the KDR and FLT-binding domains of VEGF protein [1]. While the specific structures of TA1 and TA2 differ from CAS 922675-52-3, the shared thiazole-acetamide pharmacophore supports the hypothesis that CAS 922675-52-3 may engage similar anti-angiogenic targets. The pyridin-3-yl substituent in CAS 922675-52-3 provides an additional hydrogen-bond acceptor site that could enhance kinase domain interactions compared to non-pyridyl thiazole acetamides.

Anti-angiogenesis VEGF inhibition HIF-1α

Kinase Inhibition Potential: Tyrosine Kinase Targeting by 4-(Pyridyl)thiazole-2-Acetamide Derivatives

The mechanism of action for 4-(pyridyl)thiazole-2-acetamide derivatives has been linked to tyrosine kinase inhibition. Coşkun et al. (2022) demonstrated that their series of 4-(2/3/4-pyridyl)thiazole-2-acetamide derivatives inhibited general tyrosine kinase activity, with the anticancer potency correlating with tyrosine kinase inhibition in the SW1353 chondrosarcoma model [1]. The pyridine nitrogen position (2-, 3-, or 4-yl) influences kinase ATP-binding site interactions, as the nitrogen atom serves as a critical hydrogen-bond acceptor in the hinge region of kinase domains. The pyridin-3-yl configuration present in CAS 922675-52-3 orients the nitrogen in a geometry distinct from both pyridin-2-yl and pyridin-4-yl regioisomers, potentially conferring differential kinase selectivity profiles [1]. Additionally, thiazole acetamide derivatives have been explored as inhibitors of multiple kinases including PI3Kα, CDK2, and Src in structural class studies [2].

Kinase inhibition Tyrosine kinase Chondrosarcoma

Pesticidal Intermediate Relevance: Dow Agrosciences Patent Context for 2-(Pyridin-3-yl)thiazole Acetamides

A patent family assigned to Dow Agrosciences LLC (US 13/905,220; WO 2013/181249 A1) discloses processes to produce 2-(pyridine-3-yl)thiazoles as intermediates for the synthesis of pesticidal thiazole amides [1][2]. This establishes that the 2-(pyridin-3-yl)thiazole substructure present in CAS 922675-52-3 has recognized utility in agrochemical development, not limited to pharmaceutical applications. The patent describes the thiazole amide products as having activity against invertebrate pests, suggesting that the pyridin-3-yl thiazole scaffold can be leveraged for both pharmaceutical and agrochemical screening campaigns. Compounds containing 2,4-dimethylphenyl groups are common in agrochemical active ingredients (e.g., certain fungicides and insecticides), making CAS 922675-52-3 a potentially relevant scaffold for agrochemical lead discovery [1].

Agrochemical Pesticide intermediate Patent

Recommended Application Scenarios for 2-(2,4-Dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 922675-52-3)


Anticancer Lead Discovery: Screening Against Kinase-Driven Cancer Cell Lines

CAS 922675-52-3 is structurally appropriate for inclusion in medium-throughput anticancer screening libraries targeting kinase-dependent cancer cell lines (e.g., MCF-7 breast, HepG2 liver, HL-60 leukemia, SW1353 chondrosarcoma), based on the validated activity of pyridine-thiazole acetamide congeners demonstrating IC50 values ranging from 0.57 to 8.76 µM across these lines [1][2]. The pyridin-3-yl regioisomer geometry may confer differential kinase selectivity compared to pyridin-2-yl or pyridin-4-yl analogs, making it a valuable comparator in regioisomer SAR studies [3]. Researchers should independently determine IC50 values for their specific cell line panel before comparing to known pyridine-thiazole hybrids.

Anti-Angiogenic Agent Screening: VEGF/HIF-1α Pathway Investigation

The thiazole acetamide pharmacophore common to CAS 922675-52-3 has demonstrated dual inhibition of VEGF secretion and HIF-1α expression in Ehrlich ascites carcinoma and HUVEC models [1]. The pyridin-3-yl substituent provides an additional hydrogen-bond acceptor that may enhance binding to the kinase insert domain of VEGFR2 (KDR), as suggested by molecular docking studies with structurally related thiazole acetamides [1]. This compound can serve as a pyridine-functionalized variant in anti-angiogenic screening cascades, with the recommendation that VEGF ELISA and HIF-1α flow cytometry assays be used as primary readouts.

Agrochemical Intermediate or Screening Candidate for Pesticidal Discovery

Dow Agrosciences has patented the 2-(pyridin-3-yl)thiazole substructure as an intermediate for pesticidal thiazole amides with activity against invertebrate pests [1][2]. CAS 922675-52-3 contains this core structure combined with a 2,4-dimethylphenyl group, a substitution pattern common in agrochemical active ingredients. Industrial research groups engaged in insecticide, acaricide, or nematicide discovery may evaluate this compound as a screening hit or as a synthetic intermediate en route to proprietary pesticidal thiazole amides, leveraging the established patent precedent for this scaffold in crop protection.

Regioisomer SAR Probe: Pyridin-3-yl vs. Pyridin-4-yl Comparator Studies

For medicinal chemistry groups conducting regioisomer structure-activity relationship (SAR) studies on pyridine-thiazole hybrids, CAS 922675-52-3 (pyridin-3-yl) serves as a direct comparator to its pyridin-4-yl regioisomer (CAS 899731-59-0) and pyridin-2-yl analog. Published data confirm that pyridyl nitrogen position modulates anticancer potency in the 4-(pyridyl)thiazole-2-acetamide series [1]. Procurement of all three regioisomers enables systematic evaluation of pyridine orientation effects on target binding, cellular potency, and physicochemical properties within a controlled chemical series.

Quote Request

Request a Quote for 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.